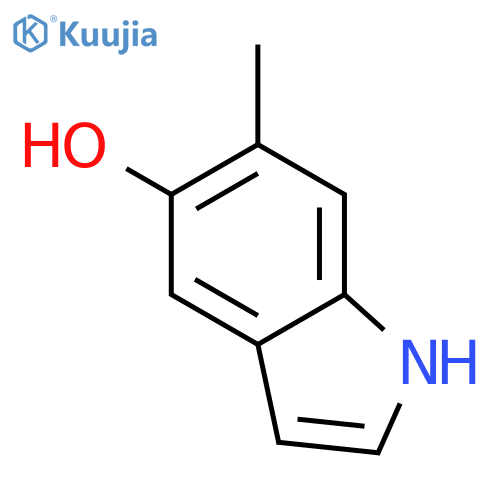Cas no 19500-01-7 (6-methyl-1H-Indol-5-ol)

6-methyl-1H-Indol-5-ol structure
商品名:6-methyl-1H-Indol-5-ol
6-methyl-1H-Indol-5-ol 化学的及び物理的性質
名前と識別子
-
- 6-methyl-1H-Indol-5-ol
- 5-hyrroxy-6-methylindole
- CS-0145543
- DB-415136
- 19500-01-7
- AKOS006359087
- SB84157
- SCHEMBL8648526
-
- MDL: MFCD12924267
- インチ: InChI=1S/C9H9NO/c1-6-4-8-7(2-3-10-8)5-9(6)11/h2-5,10-11H,1H3
- InChIKey: WQRHSWCFMVUMEH-UHFFFAOYSA-N
- ほほえんだ: CC1=CC2=C(C=CN2)C=C1O
計算された属性
- せいみつぶんしりょう: 147.068413911g/mol
- どういたいしつりょう: 147.068413911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
6-methyl-1H-Indol-5-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM238318-1g |
6-Methyl-1H-indol-5-ol |
19500-01-7 | 95% | 1g |
$636 | 2021-08-04 | |
| Chemenu | CM238318-250mg |
6-Methyl-1H-indol-5-ol |
19500-01-7 | 95% | 250mg |
$305 | 2023-02-02 | |
| Chemenu | CM238318-1g |
6-Methyl-1H-indol-5-ol |
19500-01-7 | 95% | 1g |
$644 | 2023-02-02 | |
| Alichem | A199011290-1g |
6-Methyl-1H-indol-5-ol |
19500-01-7 | 95% | 1g |
$766.12 | 2023-09-02 |
6-methyl-1H-Indol-5-ol 関連文献
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
19500-01-7 (6-methyl-1H-Indol-5-ol) 関連製品
- 84583-52-8(7-Methylquinolin-6-ol)
- 5257-08-9(6-methyl-9H-Carbazol-3-ol)
- 24224-30-4(3-methyl-9H-Carbazol-2-ol)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 249916-07-2(Borreriagenin)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
